molecular formula C24H27N3O5 B5088723 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(3-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE

3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(3-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE

Cat. No.: B5088723
M. Wt: 437.5 g/mol
InChI Key: BOZPLAWNGVZERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione is a heterocyclic molecule featuring a pyrrolidine-2,5-dione core substituted with two critical moieties:

  • Piperazine-linked benzodioxol group: A piperazine ring at position 3 of the pyrrolidine dione is functionalized with a (2H-1,3-benzodioxol-5-yl)methyl group.
  • 3-Ethoxyphenyl group: Position 1 of the pyrrolidine dione is substituted with a 3-ethoxyphenyl group, which may enhance lipophilicity and influence receptor binding affinity compared to simpler aryl substituents .

Properties

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-2-30-19-5-3-4-18(13-19)27-23(28)14-20(24(27)29)26-10-8-25(9-11-26)15-17-6-7-21-22(12-17)32-16-31-21/h3-7,12-13,20H,2,8-11,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZPLAWNGVZERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(3-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Piperazine Derivative Synthesis: The benzodioxole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine moiety.

    Pyrrolidine Ring Formation: The final step involves the cyclization of the intermediate with an appropriate dione to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(3-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(3-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name & Identifier Core Structure Substituents Key Features References
Target Compound Pyrrolidine-2,5-dione - 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazinyl
- 3-Ethoxyphenyl
Benzodioxol-piperazine enhances metabolic stability; ethoxy group modulates solubility.
1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione (CAS 321433-54-9) Pyrrolidine-2,5-dione - Benzyl
- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazinyl
- (4-Chlorophenyl)sulfanyl
Halogenated pyridine and chlorophenyl groups may enhance target specificity but reduce metabolic stability.
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one (ZINC12952963) Propenone - 4-(Benzodioxol-5-ylmethyl)piperazino
- 2-Methoxyphenyl
- Phenyl
Propenone core with methoxy and phenyl groups; E-configuration may influence stereoselective binding.
2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine Pyrimidine - 4-(Benzodioxol-5-ylmethyl)piperazinyl Pyrimidine core with benzodioxol-piperazine; detected in blood matrices, suggesting bioavailability.

Functional Implications of Structural Variations

Core Scaffold Differences

  • Pyrrolidine-2,5-dione vs. Propenone/Pyrimidine: The pyrrolidine-2,5-dione core (target compound and CAS 321433-54-9) is a cyclic imide, offering rigidity and hydrogen-bonding capacity, which may favor interactions with enzymes or receptors.

Substituent Effects

  • Benzodioxol-Piperazine Motif : Present in the target compound, ZINC12952963, and the pyrimidine derivative, this motif is associated with improved blood-brain barrier penetration and serotonin receptor affinity in related compounds .
  • Aryl Group Variations: The target compound’s 3-ethoxyphenyl group differs from the 2-methoxyphenyl (ZINC12952963) and 4-chlorophenyl (CAS 321433-54-9) substituents.
  • Halogenated Substituents : CAS 321433-54-9 features chloro and trifluoromethyl groups, which may enhance binding affinity to hydrophobic pockets but increase metabolic liabilities due to electron-withdrawing effects .

Pharmacological Predictions

While direct activity data are unavailable, structural analogs suggest:

  • The target compound’s benzodioxol-piperazine and ethoxyphenyl groups may favor CNS-targeted activity, similar to benzodiazepine derivatives .
  • The absence of halogen atoms (cf. CAS 321433-54-9) could improve metabolic stability but reduce target specificity .

Biological Activity

The compound 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione (commonly referred to as compound Y042-2734) is an intriguing molecule due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H28N2O7C_{26}H_{28}N_{2}O_{7} with a molecular weight of 480.52 g/mol. The structure features a pyrrolidine core substituted with a piperazine moiety and a benzodioxole group, which are known to influence its biological properties.

Property Value
Molecular Weight480.52 g/mol
Molecular FormulaC26H28N2O7
LogP2.7339
Polar Surface Area73.198 Ų
Hydrogen Bond Acceptors10

Pharmacological Effects

Research indicates that compounds featuring benzodioxole and piperazine structures exhibit diverse pharmacological activities, including:

  • Dopamine Receptor Agonism : Compounds similar to Y042-2734 have demonstrated activity as dopamine agonists, which may be beneficial in treating neurological disorders such as Parkinson's disease .
  • Antidepressant Activity : Some studies suggest that piperazine derivatives can exhibit antidepressant-like effects in animal models, potentially through modulation of serotonergic pathways .

The biological activity of Y042-2734 is likely mediated through its interaction with various neurotransmitter receptors. The presence of the piperazine ring suggests potential binding to serotonin and dopamine receptors, influencing mood and motor control. Additionally, the ethoxyphenyl group may enhance lipophilicity, facilitating better central nervous system penetration.

Study on Dopaminergic Activity

In a study investigating the dopaminergic properties of similar compounds, it was found that derivatives with benzodioxole moieties showed significant agonistic effects on D2 dopamine receptors. This suggests that Y042-2734 could have therapeutic implications for conditions characterized by dopaminergic dysfunction .

Antidepressant-Like Effects

A recent animal study assessed the antidepressant-like effects of related piperazine derivatives. The results indicated that these compounds reduced immobility time in the forced swim test, a common assay for antidepressant activity. This effect was attributed to increased serotonergic transmission .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.